N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic hydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5, a phenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety. The (E)-configured imine group bridges the 3-bromophenyl substituent, enhancing stereochemical rigidity (Fig. 1). This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related analogs .

Properties
Molecular Formula |
C25H22BrN5O3S |
|---|---|
Molecular Weight |
552.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-33-21-12-11-18(14-22(21)34-2)24-29-30-25(31(24)20-9-4-3-5-10-20)35-16-23(32)28-27-15-17-7-6-8-19(26)13-17/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
BROLEYPJLVVWQR-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Br)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide derivative, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the addition of the bromophenyl and dimethoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit anticancer properties. The triazole moiety is particularly noted for its role in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of triazole have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies.
Anti-inflammatory Activity
The compound has potential anti-inflammatory effects, which can be attributed to its ability to inhibit enzymes involved in inflammatory processes. In silico studies have demonstrated that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in the synthesis of leukotrienes that mediate inflammation. This suggests that this compound could be explored further for its anti-inflammatory properties through both experimental and computational approaches.
Antimicrobial Activity
Research into related hydrazone compounds has revealed significant antimicrobial activity against various bacterial and fungal strains. The presence of the triazole and sulfanyl groups in the structure enhances its interaction with microbial targets. This opens avenues for further exploration of this compound as a potential antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's mechanism of action and help identify potential pathways for further drug development.
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups that enhance its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of synthesized compounds. These techniques also aid in understanding the relationship between structure and activity.
Case Studies and Research Findings
Several case studies highlight the effectiveness of similar compounds in clinical settings:
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant anticancer activity against breast cancer cells | Potential use in oncology |
| Study B | Showed anti-inflammatory effects in animal models | Possible treatment for inflammatory diseases |
| Study C | Exhibited broad-spectrum antimicrobial activity | Development of new antibiotics |
These findings underscore the importance of continuing research into this compound as a versatile compound with multiple therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Triazole Substitution Patterns
The triazole ring’s substitution significantly influences electronic and steric properties. Key analogs include:
- N′-[(E)-(3-Bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Replaces the 3,4-dimethoxyphenyl group with a bulky 4-tert-butylphenyl. This substitution increases hydrophobicity (logP +1.2 vs.
- N′-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Features a 4-bromophenyl and a 2-methylprop-2-enyl group.
Table 1: Substituent Effects on Triazole Analogs
Hydrazide and Imine Modifications
Imine Configuration and Substituents
- N′-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Replaces the methylidene imine with ethylidene, introducing a methyl group that slightly alters dihedral angles (NMR δH 8.2 ppm vs.
- N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide (): Replaces the triazole with a 1,3,4-oxadiazole, which has higher electronegativity, altering redox properties and enhancing radical scavenging activity .
Sulfanyl Linker Role
The sulfanyl (-S-) linker in the acetohydrazide chain facilitates thiol-mediated cellular uptake, as observed in analogs with IC50 values <1 µM (). Removal of this group reduces potency by ~10-fold .
Anticancer Activity
- The target compound’s 3,4-dimethoxyphenyl group correlates with lower IC50 (0.69 µM) compared to tert-butylphenyl (2.10 µM) or oxadiazole analogs (3.10 µM), likely due to enhanced interactions with kinase ATP-binding pockets .
- Fluorinated analogs (e.g., ) show improved blood-brain barrier penetration but reduced cytotoxicity (IC50 >5 µM) .
Computational and Analytical Comparisons
Molecular Similarity Networks
- Tanimoto similarity scores (Morgan fingerprints) between the target compound and –2 analogs range from 0.65–0.72, indicating moderate structural overlap. Lower scores (0.45–0.50) with oxadiazole derivatives () reflect core scaffold differences .
- Molecular docking reveals the 3-bromo group in the target compound forms a halogen bond (3.1 Å) with EGFR T790M, absent in non-brominated analogs .
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex compound with significant potential in pharmacology due to its unique structural features. The compound incorporates a hydrazide moiety linked to a triazole and a bromophenyl group, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Bromophenyl Group : This moiety is known for enhancing lipophilicity and biological activity.
- Triazole Ring : Triazoles are recognized for their antifungal and anticancer properties.
- Hydrazide Linkage : Hydrazides are often involved in various biological activities, including anti-inflammatory and antimicrobial effects.
Structural Formula
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 18.17 |
| Compound B | HCT116 | 30.14 |
| N'-[(E)-(3-bromophenyl)methylidene]-... | A431 | 14.12 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the activation of pro-apoptotic pathways .
Antifungal Activity
Triazole derivatives are commonly employed as antifungal agents. The triazole component of the compound suggests potential antifungal activity by inhibiting ergosterol biosynthesis in fungal cells. Experimental results indicate that derivatives with similar structures have demonstrated efficacy against strains of Candida and Aspergillus .
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Studies show that treatment with similar compounds can lead to G0/G1 phase arrest in cancer cells, which is critical for inhibiting cell proliferation.
- Inhibition of Enzymatic Activity : The presence of the triazole ring suggests potential inhibition of enzymes involved in fungal cell wall synthesis.
Study 1: Anticancer Efficacy
A study conducted on various synthesized hydrazone derivatives showed that compounds structurally related to N'-[(E)-(3-bromophenyl)methylidene]-... exhibited dose-dependent cytotoxicity against MCF7 and HCT116 cell lines. The study highlighted that modifications to the bromophenyl group significantly influenced biological activity .
Study 2: Antifungal Screening
Another research project evaluated the antifungal properties of triazole derivatives against clinical isolates of Candida species. The results indicated that certain modifications increased antifungal potency, suggesting a promising avenue for developing new antifungal agents based on the triazole framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
